molecular formula C10H12O B1582660 3'-Methylpropiophenone CAS No. 51772-30-6

3'-Methylpropiophenone

Cat. No. B1582660
CAS RN: 51772-30-6
M. Wt: 148.2 g/mol
InChI Key: QHVNQIJBHWOZRJ-UHFFFAOYSA-N
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Description

3’-Methylpropiophenone is a chemical compound with the molecular formula C10H12O . It is used in various chemical reactions .


Synthesis Analysis

The most straightforward route of synthesis for compounds like 3’-Methylpropiophenone is by reacting the suitably substituted bromopropiophenone with methylamine .


Molecular Structure Analysis

The molecular structure of 3’-Methylpropiophenone can be represented by the IUPAC Standard InChI: InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 .


Chemical Reactions Analysis

3’-Methylpropiophenone can participate in various types of chemical reactions. The types of reactions it can undergo include combination, decomposition, single-replacement, double-replacement, and combustion .


Physical And Chemical Properties Analysis

3’-Methylpropiophenone has a density of 1.0±0.1 g/cm3, a boiling point of 230.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. Its enthalpy of vaporization is 46.7±3.0 kJ/mol, and its flash point is 98.1±8.8 °C .

Scientific Research Applications

Palladium-Catalyzed Reactions

3'-Methylpropiophenone, as a part of the propiophenone family, has been studied in the context of palladium-catalyzed reactions. Research indicates that 2-hydroxy-2-methylpropiophenone undergoes multiple arylation through C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This process results in the formation of tetraarylethanes and diarylisochroman-ones, highlighting the compound's utility in complex organic syntheses (Wakui et al., 2004).

Electrocarboxylation Studies

The electrocarboxylation of 4-methylpropiophenone, a related compound, has been examined under mild conditions. Studies have shown that the enantiodiscrimination efficiency of the electrocarboxylation process depends on specific molecular features such as the nucleophilic quinuclidine nitrogen atom and the OH group of the inductors (Zhao et al., 2011).

Molecular Structure and Spectroscopy

Extensive experimental and theoretical studies have been conducted on the molecular structure and vibrational spectra of 4'-methylpropiophenone (MPP). These studies include detailed interpretations of its infrared and Raman spectra, providing valuable insights into the molecule's structural and electronic properties (Karunakaran & Balachandran, 2014).

Chemical Synthesis of Medical Compounds

Research into the synthesis of disubstituted catechol derivatives has shown the relevance of 3',4'-dihydroxy-2-methylpropiophenone as a comparator in studying potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism. This indicates the compound's potential use in developing medical treatments (Bäckström et al., 1989).

Diffusion and Partition Coefficients

Studies determining the diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone, a structurally related compound, in nanoporous networks have implications for its application in microfluidic devices and hydrogel formation (Shin, Yu, & Kim, 2017).

Bio-based Chemical Production

Research on 3-hydroxypropionic acid, a derivative of propiophenone, highlights its importance as a platform chemical for producing various compounds like acrylic acid, 1,3-propanediol, and acrylonitrile. This emphasizes the role of propiophenone derivatives in bio-based chemical production (Vidra & Németh, 2017).

Safety And Hazards

3’-Methylpropiophenone is a combustible liquid that causes serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to wear suitable protective equipment and to prevent the dispersion of dust .

Future Directions

While specific future directions for 3’-Methylpropiophenone are not mentioned in the search results, the field of electroorganic chemistry, which includes the study of compounds like 3’-Methylpropiophenone, is on the verge of a renaissance due to its greenness, sustainability, atom economy, step economy, and inherent safety .

properties

IUPAC Name

1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVNQIJBHWOZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199699
Record name 3'-Methylpropiophenone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methylpropiophenone

CAS RN

51772-30-6
Record name 1-(3-Methylphenyl)-1-propanone
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Record name 3'-Methylpropiophenone
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Record name 3'-Methylpropiophenone
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Record name 3'-methylpropiophenone
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Record name 3'-METHYLPROPIOPHENONE
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Synthesis routes and methods

Procedure details

Magnesium turnings (1.00 g; 41.2 mmol) and iodine (two or three granules) were added to anhydrous diethyl ether (10 ml). While the mixture was stirred and heated under nitrogen atmosphere, m-bromotoluene (7.04 g; 41.2 mmol) in anhydrous diethyl ether (20 ml) was slowly added dropwise. The heating was ceased when spontaneous reflux started. After completion of the reflux, the mixture was brought to room temperature, and propionitrile (1.89 g; 34.3 mmol) in anhydrous diethyl ether (20 ml) was added dropwise. After completion of spontaneous reflux, the mixture was left to cool to room temperature. While the mixture was cooled in an ice bath, water and cooled diluted sulfuric acid were added dropwise in a sequential manner, followed by extraction with diethyl ether (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution and then with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1), to thereby yield 2.38 g of the target compound as pale yellow oily matter (yield: 46.8%).
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
GD Yadav, SB Kamble - Applied Catalysis A: General, 2012 - Elsevier
Friedel–Crafts acylation is ubiquitous in industry and is typically carried out by using more than stoichiometric quantities of homogeneous catalysts. This creates pollution. In this work, …
Number of citations: 12 www.sciencedirect.com
WAT Welzig, W POPOVICH, PA O'CONNELL - 2003 - researchgate.net
… [0040] With the method according to the invention it is feasible that the starting 4-methylpropiophenone may be contaminated with up to 5% 3-methylpropiophenone and up to 2% 2-…
Number of citations: 0 www.researchgate.net
WF Sye, LC Lu, JW Tai, CI Wang - Carbohydrate polymers, 2008 - Elsevier
… methyl ester 2-hydroxy-3-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propyl-benzoic acid, 9-methyl-acridine, brallobarbital, 2′,4′-dimethoxy-3′-methylpropiophenone …
Number of citations: 40 www.sciencedirect.com
K Tsujihara, M Hongu, K Saito… - Journal of Medicinal …, 1999 - ACS Publications
In our studies of Na + -glucose cotransporter (SGLT) inhibitors as antidiabetic agents, a series of novel 4‘-dehydroxyphlorizin derivatives substituted on the B ring was prepared and …
Number of citations: 187 pubs.acs.org
AFL Abdullah, KH Chang, SK Jayaram… - Malays J Forensic …, 2014 - forensics.org.my
New psychoactive substances, also labeled as designer drugs had gained popularity in the recent years within the industry of narcotics as “legal” alternatives to the internationally …
Number of citations: 9 forensics.org.my
G McLaughlin, MH Baumann… - Drug testing and …, 2018 - Wiley Online Library
… The reaction was carried out as described above using 3-methylpropiophenone instead, yielding crude 3-methylphenmetrazine free base as a ruby oil (1.6 mmol, 0.305 g, 6%). …
CR DePuy, RJ Van Lanen - The Journal of Organic Chemistry, 1974 - ACS Publications
The TiCL-catalyzed reaction of octachlorocyclotetraphos-phazene and epichlorohydrin was attempted by adding T1CI4 slow-ly to a mixture of the other reactants at 85, followed by …
Number of citations: 53 pubs.acs.org
F Jüttner - Chemosphere, 1986 - Elsevier
… Clemmensen reduction of 3-methylpropiophenone, 4-methylpropiophenone, 2,5-dimethylacetophenone and 3,4-dimethylacetophenone with amalgamated zinc in concentrated …
Number of citations: 23 www.sciencedirect.com
NP Buu-Hoï, ND Xuong, NB Tien - The Journal of Organic …, 1956 - ACS Publications
CO biotic with the same heterocyclic arrangement, has recently been found active in leprosy.* 11 Isonicotinylhydrazine, although highly effective against tuberculosis and murine leprosy…
Number of citations: 19 pubs.acs.org
V Jullian, V Monjardet‐Bas, C Fosse… - European Journal of …, 2002 - Wiley Online Library
… We therefore looked for the step at the origin of this deselenation reaction, with α-phenylselenenyl-3′-methylpropiophenone as a model compound. At room temperature, the loss of a …

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